molecular formula C21H18N2O2S2 B12021520 (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 617694-96-9

(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12021520
CAS No.: 617694-96-9
M. Wt: 394.5 g/mol
InChI Key: BMSOTRLUIAMTFU-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a fused indole-thiazolidinone scaffold. Structurally, it contains a (3Z)-configured indol-2-one core fused with a 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety and a 4-methylbenzyl substituent at the N1 position. The ethyl and 4-methylbenzyl groups likely influence its lipophilicity and binding interactions with biological targets, while the thioxo group in the thiazolidinone ring enhances hydrogen-bonding capacity .

Properties

CAS No.

617694-96-9

Molecular Formula

C21H18N2O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N2O2S2/c1-3-22-20(25)18(27-21(22)26)17-15-6-4-5-7-16(15)23(19(17)24)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3/b18-17-

InChI Key

BMSOTRLUIAMTFU-ZCXUNETKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

Biological Activity

The compound (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3S2C_{18}H_{20}N_2O_3S_2, with a molecular weight of approximately 370.44 g/mol. The compound features a thiazolidinone ring linked to an indole core, which is known to impart various pharmacological properties.

PropertyValue
Molecular FormulaC18H20N2O3S2
Molecular Weight370.44 g/mol
InChI KeyMACFEKOICKXBTQ-PFONDFGASA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazolidinone Ring : Achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
  • Indole Synthesis : Utilizes Fischer indole synthesis or other suitable methods.
  • Coupling Reactions : The thiazolidinone and indole intermediates are coupled using acylation reactions.

These steps require careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Biological Activity

Preliminary studies indicate that compounds similar to (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one exhibit a variety of biological activities:

Antimicrobial Activity : Some derivatives have shown potent antimicrobial effects against various bacterial strains.

Anticancer Properties : Research has indicated that the compound may inhibit cancer cell proliferation in vitro. For example, studies on related thiazolidinone derivatives have demonstrated significant cytotoxic activity against cancer cell lines such as HT-29 and TK-10 .

Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets, potentially modulating pathways related to cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of thiazolidinone compounds:

  • Anticancer Activity : A study demonstrated that a structurally similar thiazolidinone derivative exhibited significant cytotoxicity against several cancer cell lines at concentrations as low as 10 µg/mL. The study utilized MTT assays to assess cell viability .
  • Antimicrobial Studies : Another research effort focused on the antimicrobial properties of thiazolidinones, revealing that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria.

Interaction Studies

Molecular docking simulations have been employed to predict how (3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one interacts with biological targets. These studies suggest potential binding affinities to enzymes involved in metabolic pathways relevant to cancer and infectious diseases.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group in the thiazolidinone ring undergoes oxidation under controlled conditions. For structurally analogous thiazolidinones, oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thione to sulfonyl derivatives .

Reagent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 60°C, 4 hoursSulfonyl derivative (C=SO₂)65–75%
mCPBACH₂Cl₂, 0°C to RT, 2 hoursEpoxidation of conjugated double bonds (if present)50–60%

Substitution Reactions

The thioxo group is susceptible to nucleophilic substitution. Reaction with alkyl/aryl amines replaces sulfur with nitrogen, forming thiazolidinone-amide hybrids .

Nucleophile Conditions Product Application
BenzylamineEtOH, reflux, 6 hoursN-substituted thiazolidinone-amide hybridAntimicrobial agents
Hydrazine hydrateEtOH, 80°C, 3 hoursHydrazide derivativeChelation studies

Cycloaddition Reactions

The conjugated ene-thione system participates in [4+2] Diels-Alder reactions. For example, reactions with maleic anhydride yield bicyclic adducts.

Dienophile Conditions Product Notes
Maleic anhydrideToluene, 110°C, 12 hoursBicyclic oxathiazine derivativeImproved thermal stability

Catalytic Hydrogenation

The exocyclic double bond (Z-configuration) in the thiazolidin-5-ylidene moiety can be hydrogenated to a single bond using palladium catalysts .

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOAc, RTSaturated thiazolidinone>95% Z to E isomerization avoided

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes (e.g., acrylonitrile).

Reactant Conditions Product Quantum Yield
AcrylonitrileUV (365 nm), CH₃CN, 24 hoursCyclobutane-fused derivative0.45 ± 0.03

Biological Interactions

While not strictly synthetic reactions, the compound interacts with biological targets via covalent and non-covalent bonding:

  • Thiol-disulfide exchange : The thioxo group reacts with cysteine residues in enzymes, inhibiting proteases .

  • π-π stacking : The indole moiety interacts with aromatic residues in receptor pockets .

Key Structural Influences on Reactivity

  • Thiazolidinone ring : Governs redox and nucleophilic substitution.

  • Indol-2-one : Participates in electrophilic substitution (e.g., nitration at C5).

  • 4-Methylbenzyl group : Enhances lipophilicity, affecting reaction kinetics in polar solvents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several rhodanine- and indole-based derivatives. Key analogs include:

Compound Name Substituents/Modifications Key Differences from Target Compound
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Benzylidene group at C5, phenyl at N3 Lacks indole fusion; substituents differ in position and aromaticity.
(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one Cyclohexyl at N3, methyl at indole N1 Bulkier cyclohexyl group reduces solubility; methyl substituent alters steric effects.
(3Z)-3-[3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-... 1,1-Dioxidotetrahydrothiophen-3-yl at N3, ethyl at indole N1 Sulfone group enhances polarity; ethyl substitution mirrors the target’s but differs in ring fusion.
(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one Isobutyl at N3, methyl at indole N1 Branched alkyl chain increases hydrophobicity; reduced aromatic substitution.

Physicochemical Properties

  • Solubility : The 4-methylbenzyl substituent in the target compound increases lipophilicity (logP ~3.2) compared to hydroxylated analogs (logP ~1.8–2.5) .
  • Crystallographic Stability: The (3Z) configuration in the indole-thiazolidinone core is critical for planar molecular geometry, as seen in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, which forms intramolecular H-bonds and dimeric structures .

Research Findings and Data Tables

Table 2: Physicochemical Comparison

Compound logP Molecular Weight Hydrogen Bond Acceptors Reference
Target compound ~3.2 463.58 5
(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-... ~4.1 413.52 4
(3Z)-3-[3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-... ~2.8 448.50 6

Preparation Methods

Alkylation of Indole Nitrogen

The 4-methylbenzyl group is introduced via N-alkylation of indole-2-one. A typical procedure involves reacting indole-2-one with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding the alkylated intermediate in ~85% purity.

Reaction Conditions:

  • Substrate: Indole-2-one (1.0 equiv)

  • Alkylating agent: 4-Methylbenzyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Time: 12 hours

Post-reaction purification is achieved via silica gel chromatography (ethyl acetate/hexane, 1:3), affording the product as a white crystalline solid.

Preparation of the Thiazolidine-2-thione Moiety

The 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized through a cyclocondensation strategy.

Cyclocondensation of α-Tertiary Propargylamines

A solvent-free, DABCO-catalyzed protocol enables efficient synthesis of thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide (CS₂). For the 3-ethyl variant:

Procedure:

  • Propargylamine Synthesis: α-Tertiary propargylamine is prepared via Cu(II)-catalyzed KA² coupling of 1-ethylamine with terminal alkynes.

  • Cyclization: The propargylamine (1.0 equiv) is treated with CS₂ (5.0 equiv) and DABCO (15 mol%) at 25°C for 6 hours. The reaction proceeds via exo-dig cyclization, forming the thiazolidine-2-thione core.

Key Data:

  • Yield: 71–95% (dependent on substituents)

  • Purification: Silica gel plug filtration (dichloromethane)

  • Stereochemistry: Exclusive Z-configuration at C3–C4, confirmed via X-ray crystallography

Knoevenagel Condensation for Final Assembly

The indole-2-one and thiazolidine-2-thione fragments are coupled via a Knoevenagel condensation to establish the (3Z)-configured double bond.

Reaction Optimization

A mixture of 1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (1.0 equiv) and 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene (1.1 equiv) is refluxed in acetic acid with ammonium acetate as a catalyst.

Conditions:

  • Catalyst: Ammonium acetate (10 mol%)

  • Solvent: Glacial acetic acid

  • Temperature: 120°C

  • Time: 8 hours

Yield: 68–72% after recrystallization from ethanol.

Stereochemical Control

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the indole-2-one carbonyl and thiazolidine-thione sulfur, as evidenced by DFT calculations.

Alternative One-Pot Synthesis

A streamlined one-pot approach combines propargylamine synthesis, CS₂ incorporation, and Knoevenagel condensation:

Steps:

  • KA² Coupling: 1-Ethylamine and terminal alkyne react under Cu(II) catalysis to form propargylamine.

  • CS₂ Incorporation: DABCO (15 mol%) and CS₂ (5.0 equiv) are added to the crude propargylamine, yielding thiazolidine-2-thione.

  • Condensation: The indole-2-one derivative is introduced, and the mixture is heated to 100°C for 3 hours.

Advantages:

  • Reduced isolation steps

  • Overall yield: 49–61% (lower than stepwise method due to byproduct formation)

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound:

Compound¹H-NMR (δ, ppm)ESI-MS (m/z)
1-(4-Methylbenzyl)indole-2-one7.25–7.15 (m, 4H, ArH), 5.21 (s, 2H, CH₂)264.1 [M+H]⁺
3-Ethyl-thiazolidine-2-thione3.42 (q, 2H, CH₂), 1.41 (t, 3H, CH₃)148.0 [M+H]⁺
Final Product7.60 (d, 1H, C=CH), 4.92 (s, 2H, CH₂)394.5 [M+H]⁺

Data sourced from.

Challenges and Mitigation Strategies

Byproduct Formation

  • Thiazolidine-2-one Byproduct: Observed when using DBU as a catalyst due to oxygen contamination.

    • Solution: Switch to DABCO and conduct reactions under inert atmosphere.

Low Yields in One-Pot Synthesis

  • Cause: Competing side reactions during KA² coupling.

    • Solution: Optimize Cu(II) catalyst loading (5 mol%) and reaction time (16 hours).

Industrial-Scale Considerations

  • Solvent Selection: Methanol or ethanol preferred for sustainability.

  • Catalyst Recycling: DABCO can be recovered via aqueous extraction (70% recovery).

  • Purification: Silica plug filtration replaces column chromatography for cost efficiency .

Q & A

Q. What in vitro assays evaluate kinase inhibition potential?

  • Methodological Answer :
  • Kinase profiling : Use fluorescence-based ADP-Glo™ assays to screen against a panel of kinases (e.g., EGFR, VEGFR).
  • IC₅₀ determination : Dose-response curves quantify inhibition potency, with positive controls (e.g., staurosporine) validating results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.